molecular formula C8H10N2O3 B1660036 Pyridoxaloxime CAS No. 708-08-7

Pyridoxaloxime

Cat. No. B1660036
CAS RN: 708-08-7
M. Wt: 182.18
InChI Key: QXKIIRAOFHLZMD-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxaloxime is a chemical compound that has been the subject of various research studies . It is derived from B6-vitamin and is known for its eco-friendly synthesis .


Synthesis Analysis

The synthesis of Pyridoxaloxime involves the quaternization of pyridoxal oxime with substituted phenacyl bromides . This process can be carried out using microwave heating, both in solvent (acetone) and under solvent-free conditions . The synthesis is efficient, fast, and practical, yielding good to excellent results (58%-94% in acetone and 42%-78% in solvent-free conditions) in very short reaction times .


Molecular Structure Analysis

The structure of a compound of Pyridoxaloxime, in which a 4-fluorophenacyl moiety is bonded to the pyridinium ring nitrogen atom, has been confirmed by the single-crystal X-ray diffraction method . The crystal structures of the 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium iodide and 3-hydroxy-4-hydroxyiminomethyl-5-hydroxymethyl-1,2-dimethylpyridinium chloride monohydrate were determined by X-ray analysis .


Chemical Reactions Analysis

The effect of microwave irradiation on a set of reactions using pyridoxal oxime and substituted phenacyl bromides as reactants was examined . Under these conditions, a very efficient, fast, and practical method for the preparation of quaternary salts was developed .

Future Directions

While specific future directions for Pyridoxaloxime research were not found in the search results, the development of cleaner technologies is a major emphasis in green chemistry . The use of nonvolatile and recyclable alternatives, as well as performing reactions without solvents, is a key area of research . The application of microwaves in chemistry is extremely attractive and can carry out a number of chemical processes with substantial reduction of the reaction time in comparison to conventional methods .

properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKIIRAOFHLZMD-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxaloxime

CAS RN

708-08-7
Record name Pyridoxaloxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxaloxime
Reactant of Route 2
Pyridoxaloxime
Reactant of Route 3
Pyridoxaloxime
Reactant of Route 4
Pyridoxaloxime
Reactant of Route 5
Pyridoxaloxime
Reactant of Route 6
Pyridoxaloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.